1-Pyridazin-3-ylcyclopropanecarbonitrile
Description
1-Pyridazin-3-ylcyclopropanecarbonitrile is a heterocyclic compound featuring a pyridazine ring fused to a cyclopropane-carbonitrile moiety. Pyridazine derivatives are notable for their applications in medicinal chemistry and agrochemicals due to their electron-deficient aromatic system, which enhances reactivity in nucleophilic substitution and cross-coupling reactions.
Properties
Molecular Formula |
C8H7N3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-pyridazin-3-ylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H7N3/c9-6-8(3-4-8)7-2-1-5-10-11-7/h1-2,5H,3-4H2 |
InChI Key |
RREOXAIOBJOTPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=NN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridazin-3-ylcyclopropanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the desired pyridazine derivatives with good yields.
Industrial Production Methods: Industrial production of 1-Pyridazin-3-ylcyclopropanecarbonitrile may involve large-scale synthesis using similar cyclization and condensation reactions, optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Pyridazin-3-ylcyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Amino-substituted pyridazine derivatives.
Substitution: Various substituted pyridazine compounds depending on the reagents used.
Scientific Research Applications
1-Pyridazin-3-ylcyclopropanecarbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cardiovascular and neurological disorders.
Mechanism of Action
The mechanism of action of 1-Pyridazin-3-ylcyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, pyridazine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and other enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
1-Pyridazin-3-ylcyclopropanecarbonitrile
- Core Structure : Pyridazine (6-membered aromatic ring with two adjacent nitrogen atoms) linked to a strained cyclopropane-carbonitrile group.
- Functional Groups : Nitrile (-C≡N), aromatic pyridazine.
1-Piperidinocyclohexanecarbonitrile (CAS 3867-15-0)
1-[(2R)-4-(6-Chloropyridazin-3-yl)-2-methylpiperazin-1-yl]-2-(4-cyclopropylphenyl)ethan-1-one
- Core Structure : Chloropyridazine linked to a methylpiperazine and a cyclopropylphenylketone.
- Functional Groups : Chloro (-Cl), ketone (-CO-), trifluoromethyl (-CF₃), nitrile (-C≡N).
- Formula : C₂₀H₂₀F₃N₅O, MW 427.4 g/mol.
Key Comparative Data
| Property | 1-Pyridazin-3-ylcyclopropanecarbonitrile | 1-Piperidinocyclohexanecarbonitrile | Chloropyridazin-piperazine Derivative |
|---|---|---|---|
| Molecular Formula | C₈H₆N₃ (inferred) | C₁₂H₂₀N₂ | C₂₀H₂₀F₃N₅O |
| Molecular Weight | ~144.1 g/mol (calculated) | 192.3 g/mol | 427.4 g/mol |
| Aromatic System | Pyridazine | Piperidine (non-aromatic) | Chloropyridazine |
| Key Functional Groups | Nitrile | Nitrile, tertiary amine | Chloro, ketone, trifluoromethyl |
| Physical State | Not specified | Crystalline solid | Not specified |
| Stability | Likely moderate (cyclopropane strain) | ≥5 years at -20°C | Not specified |
Biological Activity
1-Pyridazin-3-ylcyclopropanecarbonitrile is a compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Pyridazin-3-ylcyclopropanecarbonitrile possesses a pyridazine ring fused with a cyclopropane moiety, along with a carbonitrile functional group. This configuration contributes to its biological activity by allowing specific interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H8N4 |
| Molecular Weight | 164.18 g/mol |
| IUPAC Name | 1-Pyridazin-3-ylcyclopropanecarbonitrile |
| Canonical SMILES | C1(CN=C(N=C1)C#N)C2CC2 |
The biological activity of 1-Pyridazin-3-ylcyclopropanecarbonitrile is primarily attributed to its ability to interact with various enzyme systems and receptors. The presence of the pyridazine ring allows for hydrogen bonding and π-stacking interactions, which are crucial for binding to active sites of target proteins.
Potential Targets
- Enzymes: The compound has shown inhibitory activity against certain enzymes involved in metabolic pathways.
- Receptors: It may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
Biological Activity
Research indicates that 1-Pyridazin-3-ylcyclopropanecarbonitrile exhibits several biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest efficacy against various bacterial strains.
- Anticancer Properties: The compound has been evaluated for its potential to inhibit tumor cell proliferation in vitro.
- Neurological Effects: Investigations into its effects on the central nervous system reveal potential neuroprotective properties.
Case Studies
Several case studies have explored the pharmacological effects of 1-Pyridazin-3-ylcyclopropanecarbonitrile:
-
Antimicrobial Efficacy:
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations, suggesting a potential role as an antimicrobial agent.
-
Cancer Cell Proliferation:
- In vitro studies involving human cancer cell lines demonstrated that treatment with the compound resulted in reduced viability and increased apoptosis rates, indicating its potential as an anticancer therapeutic.
-
Neuroprotection:
- Research focusing on neuroprotective effects showed that the compound could mitigate oxidative stress in neuronal cells, providing insights into its potential applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
